1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-2-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

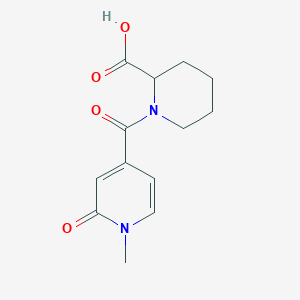

1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-2-carboxylic acid is a heterocyclic organic compound characterized by a fused dihydropyridine and piperidine framework. Its IUPAC name derives from the systematic identification of its substituents: the parent structure is piperidine-2-carboxylic acid, substituted at the nitrogen atom by a 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl group. The molecular formula is C₁₃H₁₆N₂O₄ , with a molecular weight of 264.28 g/mol .

The compound’s SMILES notation, CN1C=CC(=CC1=O)C(=O)N2CCCCC2C(=O)O , highlights its connectivity: a methyl-substituted dihydropyridone ring (positions 1 and 2) linked via a carbonyl group to a piperidine ring bearing a carboxylic acid moiety at position 2. The InChIKey FKIVXFAXQUEDDA-UHFFFAOYSA-N uniquely identifies its stereoelectronic features, including planar regions from the conjugated dihydropyridone system and the flexibility of the piperidine ring.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₄ |

| Molecular Weight | 264.28 g/mol |

| IUPAC Name | 1-(1-methyl-2-oxopyridine-4-carbonyl)piperidine-2-carboxylic acid |

| SMILES | CN1C=CC(=CC1=O)C(=O)N2CCCCC2C(=O)O |

| InChIKey | FKIVXFAXQUEDDA-UHFFFAOYSA-N |

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is limited, insights can be drawn from structurally related dihydropyridines. For example, X-ray diffraction studies of felodipine reveal that dihydropyridine rings in bioactive derivatives exhibit minimal non-planarity, with deviations <0.1 Å from coplanarity. This planarity is critical for intermolecular interactions, such as hydrogen bonding and π-stacking, which stabilize crystal lattices.

The piperidine ring in this compound likely adopts a chair conformation , as observed in proline and piperidine-2-carboxylic acid derivatives. Computational studies suggest that chair conformers are energetically favored over boat conformers by ~5 kcal/mol due to reduced steric strain. The carbonyl group at position 4 of the dihydropyridone ring may adopt an antiperiplanar orientation relative to the piperidine nitrogen, as seen in nifedipine polymorphs, to minimize repulsion between lone pairs on adjacent carbonyl oxygens.

Hydrogen Bonding Patterns and Intermolecular Interactions

Hydrogen bonding plays a pivotal role in stabilizing the crystal lattice of dihydropyridine derivatives. In felodipine, the NH group of the dihydropyridine ring forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule (N–H···O=C, 2.89 Å). Similarly, the carboxylic acid group in this compound can act as both a donor (O–H···O) and acceptor (C=O···H–N), enabling the formation of dimeric or chain-like supramolecular assemblies.

Infrared spectroscopy of amorphous dihydropyridines shows that hydrogen bond strength varies between crystalline and non-crystalline states. For instance, crystalline felodipine exhibits a ν(NH) stretch at 3320 cm⁻¹, whereas the amorphous form shows a broader band at 3280 cm⁻¹, indicating stronger hydrogen bonding in the disordered phase. This suggests that the title compound’s solid-state properties depend on processing conditions, with potential for polymorphic transitions under thermal stress.

Comparative Analysis with Related Dihydropyridine Derivatives

The structural features of this compound distinguish it from classical dihydropyridine calcium channel blockers like nifedipine and nimodipine:

- Substituent Effects : Unlike nifedipine, which has ortho-nitroaryl groups, this compound lacks aromatic substituents, reducing its potential for π-π stacking but enhancing solubility via the carboxylic acid group.

- Conformational Flexibility : The piperidine ring introduces greater rotational freedom compared to the rigid proline moieties in (2S)-1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid. This flexibility may influence binding to biological targets, as seen in Cav3.1-selective dihydropyridines.

- Hydrogen Bonding Capacity : The carboxylic acid group provides additional hydrogen bonding sites absent in esterified derivatives like felodipine, potentially altering crystallization kinetics and polymorph stability.

A comparative analysis of crystallographic parameters highlights these differences:

Properties

IUPAC Name |

1-(1-methyl-2-oxopyridine-4-carbonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-14-7-5-9(8-11(14)16)12(17)15-6-3-2-4-10(15)13(18)19/h5,7-8,10H,2-4,6H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIVXFAXQUEDDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C(=O)N2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-2-carboxylic acid, also known by its IUPAC name, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, antimicrobial properties, and anticancer potential.

The chemical formula for this compound is , with a molecular weight of 264.28 g/mol. Its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C13H16N2O4 |

| Molecular Weight | 264.28 |

| MDL No. | MFCD12656819 |

| Pubchem CID | 43356068 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include cyclization and functionalization of piperidine derivatives. Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its analogs, enhancing the exploration of their biological activities .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study utilizing the standardized disc agar diffusion method evaluated its effectiveness against various pathogens:

- Gram-positive bacteria : Staphylococcus aureus and Streptococcus pyogenes

- Gram-negative bacteria : Pseudomonas fluorescens and Pseudomonas phaseolicola

- Fungi : Fusarium oxysporum and Aspergillus fumigatus

The results indicated that certain derivatives showed comparable or superior activity to standard antibiotics such as chloramphenicol and cephalothin .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The mechanism appears to involve apoptosis induction and disruption of cell proliferation pathways .

Case Study: Cytotoxicity in Cancer Cells

A specific study reported that the compound showed enhanced cytotoxicity compared to the reference drug bleomycin, suggesting a promising avenue for further development as an anticancer agent . The following table summarizes the findings:

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| FaDu | 15 | Bleomycin | 25 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring and modifications to the carbonyl group have been shown to significantly influence both antimicrobial and anticancer activity .

Scientific Research Applications

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects in vitro, suggesting its potential use in treating inflammatory diseases .

Drug Development

The structure of 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-2-carboxylic acid allows it to interact with biological targets effectively. It serves as a scaffold for designing novel therapeutics:

- CNS Drugs : Its ability to cross the blood-brain barrier makes it a candidate for developing drugs targeting central nervous system disorders such as depression and anxiety .

- Anticancer Agents : Preliminary studies suggest that modifications of this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its anticancer potential .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Structural and Functional Insights

- Substituent Effects: Alkyl Groups: Ethyl (CAS 1123169-39-0) vs. methyl (reference) at the pyridine N1 position marginally increase hydrophobicity but may reduce metabolic oxidation rates . Linker Groups: Sulfonyl (CAS 1708013-18-6) vs. carbonyl linkers introduce stronger electron-withdrawing effects, altering electronic distribution and solubility profiles .

Pharmacokinetic Implications :

- Carboxylic acid-containing compounds (e.g., reference, CAS 1123169-39-0) are more water-soluble (logS ~-2.5) than ester derivatives (logS ~-3.2), favoring renal excretion .

- Carboxamide derivatives (e.g., CAS 902032-24-0) show enhanced blood-brain barrier penetration due to reduced ionization at physiological pH .

Research Findings

- Synthetic Accessibility : The reference compound is commercially available (American Elements), whereas ethyl ester derivatives (e.g., CAS 1153394-19-4) are discontinued, indicating scalability issues .

- Biological Activity : Tricyclic analogs (CAS 902032-24-0) demonstrate ~10-fold higher potency in kinase inhibition assays compared to the reference compound, attributed to enhanced π-π stacking with hydrophobic kinase domains .

Preparation Methods

Preparation of the Piperidine-2-carboxylic Acid Intermediate

A common approach uses t-Boc-protected piperidine-2-carboxylic acid derivatives to improve reaction selectivity and yield. The t-Boc group protects the amine functionality during subsequent coupling reactions.

- The t-Boc-protected piperidine-2-carboxylic acid is activated using 1,1’-carbonyldiimidazole (CDI) to form an activated intermediate.

- This intermediate can be converted into a Weinreb amide by reaction with N,O-dimethylhydroxylamine, providing a versatile handle for further transformations.

Synthesis of the 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl Moiety

- Starting from bromine-substituted pyridine derivatives, lithiation with n-butyllithium (n-BuLi) at low temperatures (typically -78 °C) is performed to generate reactive intermediates.

- These intermediates are reacted with the Weinreb amide of the piperidine derivative to afford the corresponding ketone intermediates bearing the heteroaromatic carbonyl group.

- Methylation of 2-pyridones with iodomethane in acetone is used to introduce the N-methyl group on the pyridine ring.

Coupling and Deprotection

- The coupling of the heteroaromatic carbonyl intermediate with the piperidine derivative is typically achieved via amide bond formation.

- Removal of the t-Boc protecting group is carried out using trifluoroacetic acid (TFA), yielding the free amine.

- Final purification is done by crystallization or chromatographic methods to isolate 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-2-carboxylic acid in high purity.

Representative Synthetic Route Summary

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | t-Boc-piperidine-2-carboxylic acid + CDI + N,O-dimethylhydroxylamine | Weinreb amide intermediate | Activation for ketone formation |

| 2 | Bromopyridine derivative + n-BuLi (−78 °C) | Lithiated pyridine intermediate | Low temperature critical for yield |

| 3 | Lithiated pyridine + Weinreb amide | Heteroaromatic ketone intermediate | Formation of carbonyl linkage |

| 4 | Methylation with iodomethane in acetone | N-methylated pyridone derivative | Introduces methyl group on nitrogen |

| 5 | TFA treatment | Deprotected amine intermediate | Removal of t-Boc protecting group |

| 6 | Purification (crystallization/chromatography) | Final product: this compound | High purity compound |

Research Findings and Optimization Notes

- Temperature Control: The lithiation step with n-BuLi is highly temperature-sensitive; pre-cooling to -78 °C significantly improves yield and selectivity.

- Weinreb Amide Utility: Use of the Weinreb amide intermediate allows for controlled ketone formation without over-reduction or side reactions.

- Protecting Group Strategy: The t-Boc protecting group on piperidine is crucial for avoiding side reactions during coupling and is efficiently removed by TFA.

- Methylation Efficiency: Methylation of the pyridone nitrogen occurs preferentially under mild conditions using iodomethane in acetone, favoring the desired N-methyl product.

Comparative Data Table of Key Intermediates and Conditions

| Intermediate | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Weinreb amide from t-Boc-piperidine-2-carboxylic acid | CDI, N,O-dimethylhydroxylamine | Room temp, inert atmosphere | >85% | Stable intermediate |

| Lithiated bromopyridine | n-BuLi | −78 °C, dry solvent | Variable (70-90%) | Critical temperature control |

| Coupling product (heteroaromatic ketone) | Lithiated pyridine + Weinreb amide | −78 °C to RT | 65-80% | Key carbonyl formation step |

| N-methylation | Iodomethane, acetone | RT | >90% | Selective N-methylation |

| Deprotection | TFA | RT, 1-2 h | Quantitative | Efficient Boc removal |

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

A common approach involves coupling the 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl moiety to piperidine-2-carboxylic acid via a nucleophilic acyl substitution. Key steps include:

- Activation of the carbonyl group : Use coupling agents like EDC/HOBt or DCC to facilitate amide bond formation under anhydrous conditions (e.g., dry DMF or THF) .

- Temperature control : Maintain reactions at 0–25°C to minimize side reactions (e.g., epimerization of the piperidine ring) .

- Yield optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV detection at 254 nm). Adjust stoichiometry (1.2:1 acylating agent:piperidine) and use scavengers (e.g., DMAP) to suppress racemization .

Basic: How should researchers structurally characterize this compound, and what analytical techniques are essential?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 or CDCl3 to confirm the dihydropyridine ring (δ ~6.5–8.5 ppm for aromatic protons) and piperidine carbons (δ ~20–60 ppm). For stereochemical analysis, - COSY and NOESY can resolve spatial interactions .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak (expected m/z ~291.3 for CHNO) and fragments (e.g., cleavage at the carbonyl group) .

- Infrared Spectroscopy (IR) : Confirm carboxylic acid (-COOH, ~2500–3300 cm) and carbonyl (C=O, ~1650–1750 cm) stretches .

Basic: What protocols ensure purity assessment, and how should discrepancies in analytical data be addressed?

Methodological Answer:

- HPLC Purity Analysis : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Compare retention times to reference standards and ensure >95% purity (λ = 210–280 nm) .

- Handling Data Contradictions : If melting point or NMR data conflicts (e.g., vs. literature), perform DSC to check polymorphism or recrystallize in ethanol/water to isolate the pure crystalline form .

- Certificate of Analysis (COA) : Request batch-specific COAs from suppliers, specifying HPLC/LC-MS data and residual solvent limits (e.g., <0.1% DMF) .

Advanced: What mechanistic insights govern the reactivity of the dihydropyridine carbonyl group in nucleophilic reactions?

Methodological Answer:

- Kinetic Studies : Use -labeling or stopped-flow spectroscopy to track acyl transfer rates. The electron-withdrawing oxo group enhances electrophilicity, favoring attack by amines or alcohols .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) can map transition states and charge distribution on the carbonyl carbon. Solvent effects (e.g., DMSO polarity) may lower activation energy by stabilizing intermediates .

Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases). Focus on hydrogen bonding between the carboxylic acid group and catalytic lysine/arginine residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) .

Advanced: What strategies resolve low yields in large-scale synthesis (>10 g)?

Methodological Answer:

- Process Optimization : Switch from batch to flow chemistry for better heat/mass transfer. Use microreactors to minimize side reactions (e.g., hydrolysis of the dihydropyridine ring) .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps. Monitor reaction progress with in-line FTIR to avoid over-reduction .

Advanced: How should researchers investigate potential toxicity or off-target effects in vitro?

Methodological Answer:

- Cytotoxicity Assays : Treat HEK293 or HepG2 cells with 1–100 µM compound for 24–72 hours. Measure viability via MTT assay and compare IC to known toxicants .

- Off-Target Profiling : Use a kinase inhibitor panel (e.g., Eurofins) to assess selectivity. Off-target binding >50% at 10 µM warrants structural modification (e.g., replacing the piperidine ring with a morpholine) .

Handling & Safety: What precautions are critical given the compound’s acute toxicity?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, FFP3 respirators, and safety goggles. Handle in a fume hood with HEPA filters to prevent inhalation of particulates .

- Spill Management : Neutralize acidic spills with sodium bicarbonate, then adsorb with vermiculite. Dispose of waste via licensed hazardous waste contractors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.